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Compound of Interest

Compound Name: LRGILS-NH2 TFA

Cat. No.: B10783012

This guide provides an objective comparison between the synthetic peptides SLIGRL-NH2 and
LRGILS-NH2 for researchers, scientists, and drug development professionals working with
Protease-Activated Receptor 2 (PAR-2). We will delve into their respective roles in PAR-2
activation, present supporting experimental data, and provide detailed protocols for relevant
assays.

Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a
crucial role in various physiological and pathological processes, including inflammation, pain,
and cancer.[1][2] Unlike typical GPCRs, PARs are activated by proteolytic cleavage of their
extracellular N-terminus by serine proteases like trypsin.[3][4] This cleavage unmasks a new N-
terminal sequence, known as a "tethered ligand," which binds to the receptor's second
extracellular loop to initiate intracellular signaling.[3][4] Synthetic peptides that mimic this
tethered ligand sequence can be used to study PAR-2 signaling without the need for proteases.

The two peptides at the center of this guide are SLIGRL-NH2, the murine/rodent PAR-2
activating peptide, and LRGILS-NH2.[5][6][7]
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Feature SLIGRL-NH2 LRGILS-NH2
Sequence Ser-Leu-lle-Gly-Arg-Leu-NH2 Leu-Arg-Gly-lle-Leu-Ser-NH2
Role PAR-2 Agonist Inactive Negative Control

Mechanism of Action

Mimics the tethered ligand of
murine PAR-2, directly binding
to and activating the receptor
to initiate downstream

signaling pathways.[3][6]

As a reverse-sequence
peptide, it does not specifically
bind to or activate the PAR-2
receptor.[8][9] It is used to
confirm that observed cellular
responses are due to specific
PAR-2 activation and not non-

specific peptide effects.[10]

Primary Use

In vitro and in vivo studies of
PAR-2 signaling, function, and
as a tool for screening
potential PAR-2 antagonists.[2]
[71[11]

Used alongside SLIGRL-NH2
in experiments to demonstrate
the specificity of the agonist's
effects.[9][10]

Quantitative Data: Potency and Efficacy

The potency of a PAR-2 agonist is typically determined by its half-maximal effective

concentration (EC50) in various functional assays. SLIGRL-NH2 has been characterized in

multiple systems, though its potency can vary depending on the cell type and assay conditions.

LRGILS-NH2, as an inactive control, is not expected to elicit a response, and thus EC50 values

are not applicable.

Table 1: Reported EC50 Values for SLIGRL-NH2

Assay Type Cell Line | Tissue Model Reported EC50
General PAR-2 Activation Not specified ~5 uM[7]
Calcium Mobilization 16HBE140- cells >40 pMI[6]
Vasorelaxation Endothelium-free rat aorta with 10 uM[12]

PVAT
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Table 2: Competitive Binding Affinities for PAR-2

Competitive binding assays are used to determine the affinity of a ligand for a receptor. In these
studies, various unlabeled PAR-2 activating peptides were used to displace the binding of a
high-affinity radiolabeled agonist, [3H]2-furoyl-LIGRL-NH2. The affinity is expressed as a Ki
value, where a lower Ki indicates higher binding affinity.

Peptide Calculated Ki (nM)
2-furoyl-LIGRL-NH2 11.2

SLIGRL-NH2 1,500

SLIGKV-NH2 (human) 4,200

SLIGRL-OH 11,000

SLIGKV-OH 21,000

Data adapted from a study on NCTC2544-PAR2 cells.[5]

PAR-2 Signhaling Pathway

Activation of PAR-2 by an agonist like SLIGRL-NH2 initiates a cascade of intracellular events.
The receptor primarily couples to Gag/11 proteins, which in turn activate Phospholipase Cf3
(PLCP).[13][14] PLCP hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the
endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13] The
rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C
(PKC). These initial events can then trigger further downstream pathways, including the
Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, which is involved in cell proliferation
and migration.[1][15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of
receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

3. A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces
protease release from mast cells: role in TNF degradation - PMC [pmc.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-
furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nim.nih.gov]

6. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC
[pmc.ncbi.nlm.nih.gov]

7. rndsystems.com [rndsystems.com]
8. LRGILS-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
9. medchemexpress.com [medchemexpress.com]

10. Polarization of protease-activated receptor 2 (PAR-2) signaling is altered during airway
epithelial remodeling and deciliation - PMC [pmc.ncbi.nlm.nih.gov]

11. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and
6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological
responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

12. medchemexpress.com [medchemexpress.com]
13. researchgate.net [researchgate.net]

14. Protease-activated receptor 2 activates CRAC-mediated Ca2+ influx to cause prostate
smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to PAR-2 Activating Peptides:
LRGILS-NH2 vs. SLIGRL-NH2]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b10783012?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/PAR1-and-PAR2-signaling-involves-MAPK-and-PI3K-signaling-pathways-in-the-induction-of_fig6_47620434
https://pmc.ncbi.nlm.nih.gov/articles/PMC7747594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7747594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC503387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC503387/
https://www.researchgate.net/figure/Activation-of-protease-activated-receptor-2-a-PAR2-is-a-seven-transmembrane-domain_fig1_295832633
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069554/
https://www.rndsystems.com/products/sligrl-nh2_1468
https://www.tocris.com/products/lrgils-nh2_3394
https://www.medchemexpress.com/lrgils-nh2-tfa.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7212650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7212650/
https://pubmed.ncbi.nlm.nih.gov/21467041/
https://pubmed.ncbi.nlm.nih.gov/21467041/
https://pubmed.ncbi.nlm.nih.gov/21467041/
https://www.medchemexpress.com/Protease-Activated_Receptor-2_Activating_Peptide.html
https://www.researchgate.net/figure/Schematic-representation-of-signaling-pathway-activated-by-PAR2-to-cause-smooth-muscle_fig6_333803163
https://pmc.ncbi.nlm.nih.gov/articles/PMC6563600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6563600/
https://www.researchgate.net/figure/A-schematic-diagram-showing-the-trypsin-PAR2-signaling-pathway-to-promote-tissue_fig1_344331314
https://www.benchchem.com/product/b10783012#lrgils-nh2-vs-sligrl-nh2-in-par-2-activation-assays
https://www.benchchem.com/product/b10783012#lrgils-nh2-vs-sligrl-nh2-in-par-2-activation-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b10783012#Irgils-nh2-vs-sligrl-nh2-in-par-2-activation-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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